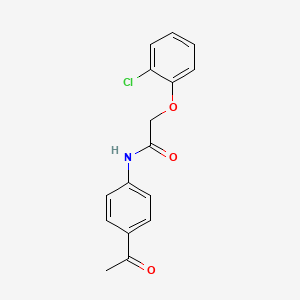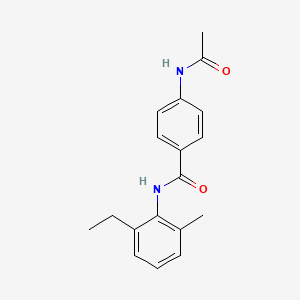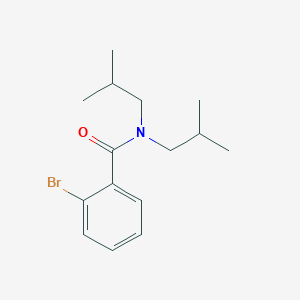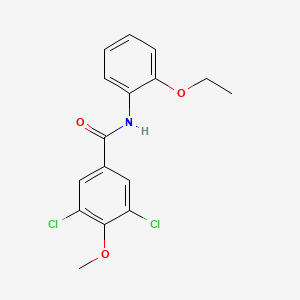![molecular formula C17H18N2O2S B5709957 N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, which is responsible for the excitatory neurotransmission in the central nervous system.
作用機序
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors, which are responsible for fast excitatory neurotransmission in the brain. By binding to the receptor, this compound prevents the influx of calcium ions into the neuron, which is necessary for the generation of an action potential. This results in the inhibition of glutamate-mediated neurotransmission, leading to a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The inhibition of glutamate-mediated neurotransmission by this compound has several biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound also reduces the expression of inflammatory cytokines, which are involved in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide in lab experiments is its high selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target this receptor and study its function in various physiological and pathological conditions. However, one limitation of this compound is its short half-life, which requires frequent dosing in animal experiments. Another limitation is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide. One direction is to investigate the potential therapeutic applications of this compound in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Another direction is to develop more potent and selective AMPA receptor antagonists that can overcome the limitations of this compound. Additionally, the role of AMPA receptors in synaptic plasticity and memory formation is still not fully understood, and further research is needed to elucidate this mechanism.
合成法
The synthesis of N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide involves the reaction of 2-amino-5-chlorobenzophenone with isopropylthiol in the presence of a base, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final product is obtained after purification by column chromatography. The purity of the compound is confirmed by nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in reducing the severity of seizures in animal models of epilepsy, as well as in preventing the damage caused by ischemic stroke. This compound has also been used to investigate the mechanisms of synaptic plasticity and memory formation in the brain.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-2-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11(2)22-15-6-4-3-5-14(15)17(21)19-13-9-7-12(8-10-13)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWONYGJDBWKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5709958.png)

![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
